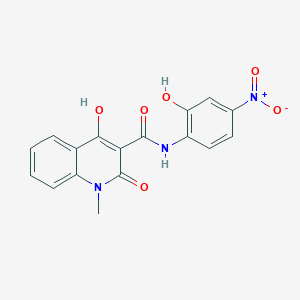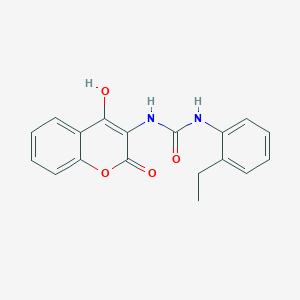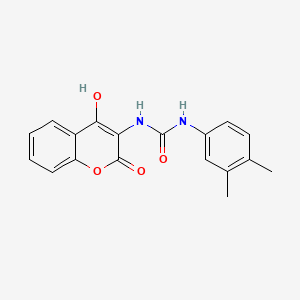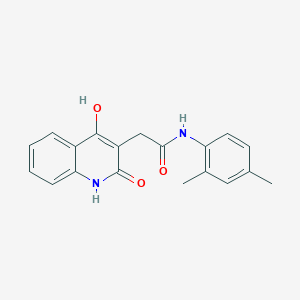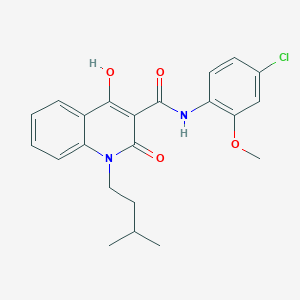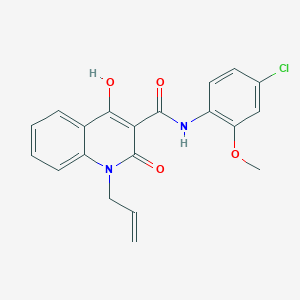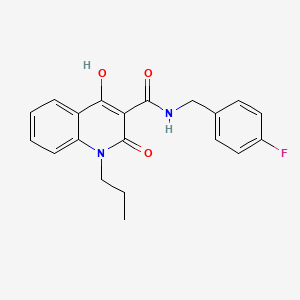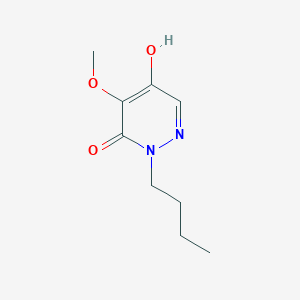![molecular formula C11H6ClF3N2O2 B5913879 4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TFP or TFP-5OH and is known for its unique chemical structure and properties. In
作用機序
TFP-5OH exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and 5-lipoxygenase (5-LOX). It also inhibits the activation of signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). These enzymes and signaling pathways are involved in inflammation, cancer, and viral infections. By inhibiting their activity, TFP-5OH can reduce inflammation, inhibit cancer cell growth, and prevent viral replication.
Biochemical and Physiological Effects:
TFP-5OH has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It can also inhibit the proliferation and migration of cancer cells. In addition, TFP-5OH can inhibit the replication of several viruses such as hepatitis B virus (HBV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV).
実験室実験の利点と制限
One advantage of using TFP-5OH in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other pathways. TFP-5OH is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using TFP-5OH is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on TFP-5OH. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, TFP-5OH may have applications in the treatment of viral infections such as HBV, HCV, and HIV. Further studies are needed to explore these potential therapeutic applications and to determine the optimal dosage and administration of TFP-5OH for each indication.
合成法
The synthesis of TFP-5OH involves several steps, starting with the reaction of 2-chloro-3-nitropyridazine with 3-(trifluoromethyl)aniline in the presence of a base to form the intermediate compound. This intermediate compound is then reduced using a reducing agent such as iron powder or zinc to obtain TFP-5OH. The purity of the final product can be improved by recrystallization.
科学的研究の応用
TFP-5OH has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. TFP-5OH has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. This makes it a promising candidate for drug development.
特性
IUPAC Name |
4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-9-8(18)5-16-17(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUUUGZOOVZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)

